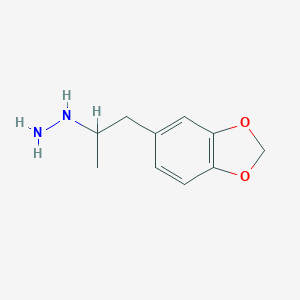
1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine, also known as safrazine, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a hydrazine derivative that has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. In
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. Safrazine has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which can help to reduce oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which can help to reduce inflammation.
Effets Biochimiques Et Physiologiques
Safrazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. It has also been shown to exhibit antitumor effects, including the inhibition of tumor cell proliferation and induction of apoptosis. In addition, 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine has been investigated for its potential neuroprotective effects, particularly in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine is its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases, such as Parkinson's disease and cancer. However, there are also some limitations to its use in lab experiments. For example, 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine can be toxic at high concentrations, which can limit its use in certain assays. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine. One area of interest is its potential use in the treatment of Parkinson's disease. Safrazine has been shown to exhibit neuroprotective effects in animal models of the disease, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is its potential use in the treatment of cancer. Safrazine has been shown to exhibit antitumor effects in vitro and in vivo, and further research is needed to determine its potential use as a cancer therapy. Finally, more research is needed to fully understand the mechanism of action of 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine and its potential side effects, which will be important for the development of new drugs based on this compound.
Conclusion:
In conclusion, 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine is a promising compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects, and has been investigated for its potential neuroprotective effects. While there are some limitations to its use in lab experiments, 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine has several potential future directions for research, including its use in the treatment of Parkinson's disease and cancer. Further research is needed to fully understand its mechanism of action and potential side effects, which will be important for the development of new drugs based on this compound.
Méthodes De Synthèse
The synthesis of 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine involves the reaction of 1-(1,3-benzodioxol-5-yl)propan-2-one with hydrazine hydrate in the presence of a suitable catalyst. The reaction yields 1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine as a yellow crystalline solid, which can be purified by recrystallization. The purity of the compound can be confirmed by spectral analysis, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Safrazine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor effects, making it a promising candidate for the development of new drugs. It has also been investigated for its potential neuroprotective effects, particularly in the treatment of Parkinson's disease.
Propriétés
Numéro CAS |
16602-88-3 |
|---|---|
Nom du produit |
1-(1,3-Benzodioxol-5-yl)propan-2-ylhydrazine |
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)propan-2-ylhydrazine |
InChI |
InChI=1S/C10H14N2O2/c1-7(12-11)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,12H,4,6,11H2,1H3 |
Clé InChI |
ZTBPMPNPJPKIHB-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NN |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)NN |
Synonymes |
1-[α-Methyl-3,4-(methylenebisoxy)phenethyl]hydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



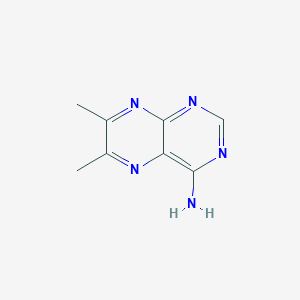
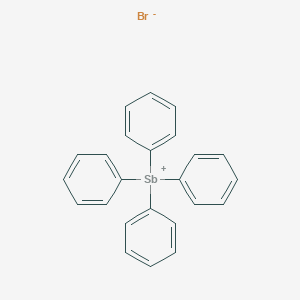
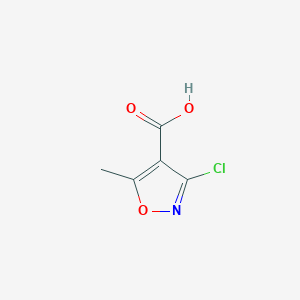
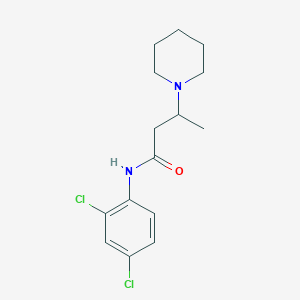

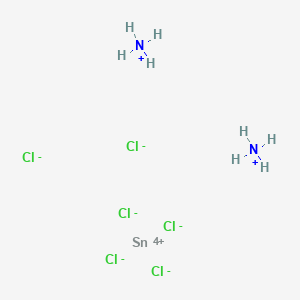
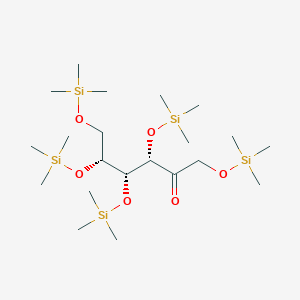
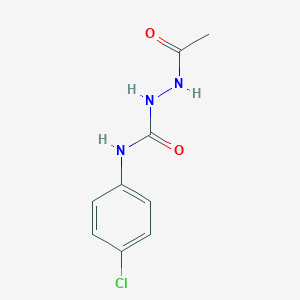
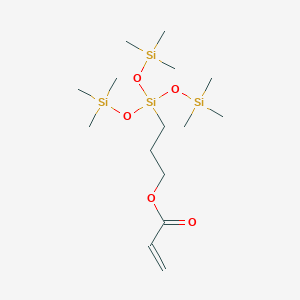
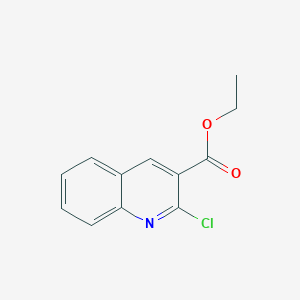
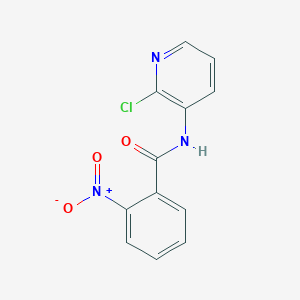
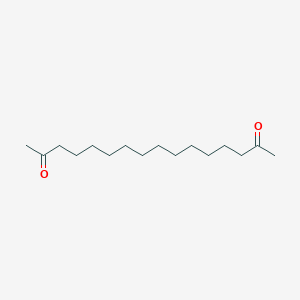
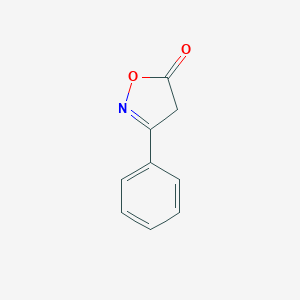
![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)